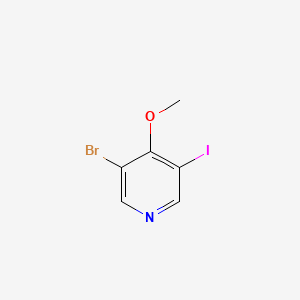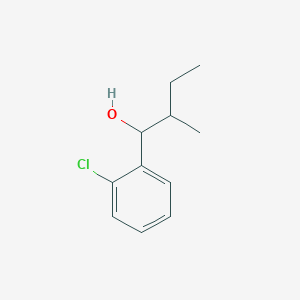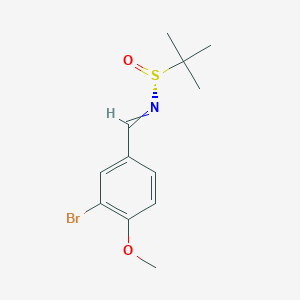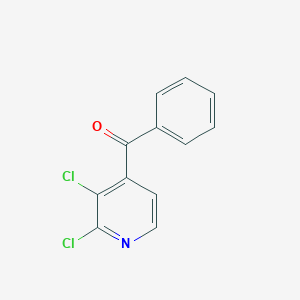
3-Chloro-4-(methylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(methylthio)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(methylthio)pyridine typically involves the chlorination of 4-(methylthio)pyridine. One common method includes the reaction of 4-(methylthio)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at a temperature range of 0-25°C to ensure the selective chlorination at the 3-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions
3-Chloro-4-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, NaH) in solvents like DCM or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as H₂O₂ or m-CPBA in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 3-substituted-4-(methylthio)pyridine derivatives.
Oxidation: Formation of 3-chloro-4-(methylsulfinyl)pyridine or 3-chloro-4-(methylsulfonyl)pyridine.
Reduction: Formation of 4-(methylthio)pyridine or reduced pyridine derivatives.
科学的研究の応用
3-Chloro-4-(methylthio)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-4-(methylthio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylthio groups can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(methylsulfinyl)pyridine
- 3-Chloro-4-(methylsulfonyl)pyridine
- 4-(Methylthio)pyridine
Uniqueness
3-Chloro-4-(methylthio)pyridine is unique due to the combination of the chlorine and methylthio groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for various applications.
特性
分子式 |
C6H6ClNS |
|---|---|
分子量 |
159.64 g/mol |
IUPAC名 |
3-chloro-4-methylsulfanylpyridine |
InChI |
InChI=1S/C6H6ClNS/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 |
InChIキー |
ZJMCIZSVWDRGTD-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)

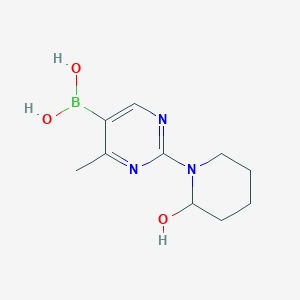
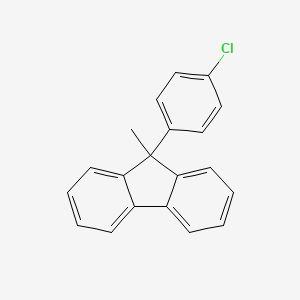
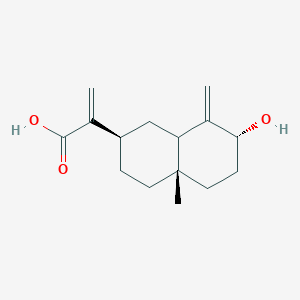

![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
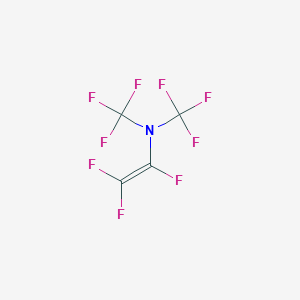
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
